6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is also referred to as heliamine . It is an alkaloid isolated from the Mexican cereoid, Backebergia militaris . It has a molecular weight of 243.73 .
Synthesis Analysis
The synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is described, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is characterized by a tetrahydroisoquinoline core, which is a heterocyclic scaffold . This scaffold has garnered a lot of attention in the scientific community due to its diverse broad-spectrum biological activity .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is the Pomeranz–Fritsch–Bobbitt cyclization . This is a classical method of synthesis leading to the tetrahydroisoquinoline core .Physical And Chemical Properties Analysis
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride appears as white to slightly beige shiny flakes . It has a boiling point of 189-192 degrees Celsius .Scientific Research Applications
Analgesic and Anti-Inflammatory Effects
- Analgesic and Anti-Inflammatory Properties : 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been studied for its analgesic and anti-inflammatory effects. It has been found to exhibit significant anti-inflammatory activity, surpassing the effects of diclofenac sodium. This compound also shows pronounced analgesic activity, suggesting its potential use as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).
Local Anesthetic Activity and Toxicity
- Local Anesthetic Activity : The compound has been evaluated for its local anesthetic activity, where studies have shown high effectiveness. Most derivatives of this compound were found to be more active than lidocaine, indicating their potential as promising drug candidates for local anesthesia. However, the variation in hepatotoxicity among these derivatives suggests the need for further investigation (Azamatov et al., 2023).
Anticonvulsant Effects
- Anticonvulsant Properties : Certain derivatives of 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride have shown anticonvulsant effects in animal models. These effects are attributed to the structure-active relationship of the compound, with specific derivatives like 2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline displaying significant activity (Gitto et al., 2010).
Synthesis and Chemical Applications
- Synthesis and Chemical Applications : The compound's derivatives have been used in the synthesis of various alkaloids and for the preparation of N-Halo compounds. These applications demonstrate the compound's versatility in chemical synthesis, contributing to the development of novel compounds for therapeutic and research purposes (Blank & Opatz, 2011); (Zhong & Bulger, 2011).
Psychopharmacological Activity
- Psychopharmacological Activity : Research indicates that certain doses of this compound exhibit sedative-anxiolytic properties. This highlights its potential application in the field of psychopharmacology (Sanoev, 2022).
Safety And Hazards
Future Directions
Tetrahydroisoquinoline-based compounds, including 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, have been identified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development . They are currently subject to growing interest due to their potential in the treatment of various conditions, from anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds to Parkinson’s disease treatment .
properties
IUPAC Name |
6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-13-5-4-9-6-11(14-2)12(15-3)7-10(9)8-13;/h6-7H,4-5,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUNNRJXHUNDQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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